molecular formula C7H10FNO B1472483 2-Fluoro-2-(furan-2-yl)propan-1-amine CAS No. 1547064-96-9

2-Fluoro-2-(furan-2-yl)propan-1-amine

Cat. No.: B1472483
CAS No.: 1547064-96-9
M. Wt: 143.16 g/mol
InChI Key: JDCDTTCDTUBTSD-UHFFFAOYSA-N
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Description

2-Fluoro-2-(furan-2-yl)propan-1-amine is a chiral amine compound that incorporates a furan ring, a structure frequently explored in medicinal chemistry and drug discovery. The furan moiety is a common heteroaromatic scaffold found in bioactive molecules, while the introduction of a fluorine atom at the alpha position of the amine is a strategic modification known to influence the compound's electronic properties, metabolic stability, and lipophilicity . This structural motif suggests potential value as a building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Fluoroalkyl amino reagents (FARs) and related fluorinated amines are powerful tools for introducing emergent fluorinated substituents onto heterocyclic compounds, which can profoundly alter their physico-chemical and biological profiles . Researchers may utilize this compound to synthesize novel heterocycles or as a key intermediate in creating more complex, fluorinated target molecules. The primary amine functionality allows for further derivatization, making it a versatile precursor. The compound requires careful handling due to the potential reactivity of both the amine and the fluorine substituent. It should be stored in a cool, well-ventilated place, and its container must be kept tightly closed . Please note: The specific applications, mechanism of action, and detailed research value for this compound are not explicitly detailed in the available scientific literature. The information provided here is based on the general properties of its structural components. For R&D use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-2-(furan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDTTCDTUBTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CO1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-2-(furan-2-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8FNO\text{C}_7\text{H}_8\text{F}\text{N}O

This compound features a furan ring, which is known for its reactivity and biological significance, particularly in the development of pharmacologically active compounds.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .

CompoundMIC (mg/mL)Target Organism
Compound 12a0.0195E. coli
Compound 150.0048Bacillus mycoides
Compound VIIg0.024Multiple strains

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival. For instance, furan derivatives may disrupt cell wall synthesis or inhibit metabolic pathways essential for bacterial growth .

Study on Antifungal Activity

A recent study evaluated the antifungal activity of various furan derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited moderate to good antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values demonstrating their effectiveness .

Evaluation as MAO-B Inhibitors

Another area of research has focused on the potential of furan derivatives as Monoamine Oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's. The binding affinity and inhibitory potency were assessed through in vitro studies, revealing promising results for compounds with similar structures .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including nucleophilic substitution reactions that yield high purity levels suitable for biological testing . Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity and purity of synthesized compounds.

Toxicity Studies

Preliminary toxicity assessments have indicated that while some derivatives show potent biological activity, they also exhibit varying degrees of cytotoxicity. This necessitates further investigation into their therapeutic indices to ensure safety in potential clinical applications .

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-2-(furan-2-yl)propan-1-amine is being investigated for its antibacterial and antifungal properties . It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast strains such as Candida albicans. This makes it a candidate for developing new antibiotics and antifungal agents.

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to interact with:

  • Carbonyl Reductase
  • 11β-Hydroxysteroid Dehydrogenase

These interactions are significant for understanding its role in steroid metabolism and other biochemical processes, suggesting potential implications in pharmacokinetics and drug design.

Anti-inflammatory and Anticancer Properties

Derivatives of this compound have been explored for their anti-inflammatory effects and potential anticancer activities. The unique reactivity of the furan ring enhances its biological profile, making it a valuable candidate in medicinal chemistry.

Case Studies

A notable study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans8 µg/mLVery High

This study highlights its potential as a new therapeutic agent in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The introduction of fluorine atoms has been shown to improve binding affinity to biological targets due to increased lipophilicity and electron-withdrawing effects.

CompoundIC50 (µM)TargetEffect
This compoundTBDNeurotransmitter receptorsPsychoactive effects observed
Analog A10DPP-IVInhibitory effect
Analog B5c-MetAntiproliferative activity

This table illustrates the potential of structural modifications to enhance pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogs

  • 1-(Furan-2-yl)propan-2-amine (CAS 57580-64-0)

    • Structure : Lacks the fluorine atom at the β-carbon.
    • Properties : Molecular weight 125.17 g/mol, liquid at room temperature, and classified as "Danger" due to toxicity .
    • Applications : Serves as a precursor in synthetic organic chemistry, particularly for bioactive molecules .
  • 1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8)

    • Structure : Contains a methyl group at the α-carbon instead of fluorine.
    • Properties : Higher molecular weight (139.19 g/mol), density 0.9625 g/cm³, and boiling point 68–69°C at 9 Torr. The methyl group increases lipophilicity (predicted logP ~2.5) compared to the parent compound .

Fluorinated Analogs

  • 2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8)

    • Structure : Replaces the furan ring with a fluorophenyl group.
    • Properties : Solid at room temperature, with applications in psychoactive drug research due to its structural similarity to amphetamines .
    • Key Difference : Fluorine on the aromatic ring enhances electron-withdrawing effects, altering receptor binding compared to furan-containing analogs .
  • 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS N/A)

    • Structure : Features a trifluoromethylphenyl group.
    • Properties : The trifluoromethyl group significantly increases hydrophobicity and metabolic stability, making it a candidate for CNS-targeting pharmaceuticals .

Furan-Modified Derivatives

  • 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine (CAS 1248559-48-9) Structure: Incorporates a methyl group on the furan ring. Properties: Molecular formula C₉H₁₅NO, molar mass 153.23 g/mol.

Preparation Methods

Fluorination Approaches

  • Electrophilic Fluorination: Introduction of fluorine via electrophilic reagents (e.g., Selectfluor) on suitable precursors such as ketones or amines.
  • Nucleophilic Fluorination: Use of nucleophilic fluoride sources (e.g., KF, CsF) on activated substrates like alkyl halides.
  • Fluorinated Building Blocks: Starting from pre-fluorinated intermediates such as 2-fluoro-2-propanol derivatives, followed by amination and furan substitution.

Specific Preparation Methods

Palladium-Catalyzed Cross-Coupling

Although direct literature on 2-Fluoro-2-(furan-2-yl)propan-1-amine is limited, closely related furan-containing amines are synthesized via palladium-catalyzed coupling reactions. For example, 1-(furan-3-yl)prop-2-en-1-amine is prepared using Pd(PPh₃)₂Cl₂/CuI catalysis with triethylamine base, achieving yields around 67% under optimized conditions. This method involves coupling of furan derivatives with amine precursors, which could be adapted for fluorinated analogs by using fluorinated alkyl halides or vinyl precursors.

Fluorination of Aminopropanol Derivatives

A plausible route involves starting from 2-(furan-2-yl)propan-1-ol, followed by:

  • Conversion of the alcohol to a suitable leaving group (e.g., tosylate).
  • Nucleophilic substitution with a fluoride source to introduce fluorine at the 2-position.
  • Subsequent amination to obtain the propan-1-amine.

This approach allows for regioselective fluorination and retention of the furan ring integrity.

Continuous-Flow Oxidation and Dehydration for Furan Building Blocks

Recent advances in continuous-flow synthesis of furan derivatives involve oxidation of 1,3-dienes to endoperoxides followed by dehydration to furans under mild, metal-free conditions. Although this method focuses on 2,5-diaryl furans, the principles could be extended to prepare furan-containing intermediates for further fluorination and amination steps. This approach improves yield, safety, and scalability.

Comparative Data on Key Reaction Parameters

Preparation Step Methodology Catalyst/Reagents Yield (%) Notes
Furan introduction Pd-catalyzed cross-coupling Pd(PPh₃)₂Cl₂/CuI, Et₃N ~67 Optimized for similar furan amines
Fluorination of alcohol Nucleophilic substitution KF, CsF, or Deoxo-Fluor 50-80 Requires activation of alcohol to leaving group
Amination Reductive amination or substitution NH₃ or amine source 60-90 Depends on substrate and conditions
Continuous-flow oxidation Photooxidation + Appel dehydration Tetraphenylporphyrin, Appel reagent 50-88 Metal-free, scalable, applicable to furan synthesis

Detailed Research Findings

  • Pd-Catalyzed Cross-Coupling: The use of Pd catalysts with phosphine ligands allows selective coupling of furan rings to alkyl or vinyl amines. Triethylamine serves as a base, and solvent choice (e.g., EtOAc/pentane) and temperature control are critical to minimize side reactions and maximize yield.

  • Fluorination Techniques: Fluorination at a secondary carbon adjacent to an amine is challenging due to competing elimination and rearrangement. The use of mild fluorinating agents and careful control of reaction temperature is necessary to preserve the furan ring and amine functionality.

  • Continuous-Flow Synthesis: The oxidation of dienes to endoperoxides followed by dehydration under Appel conditions provides a metal-free route to furans with improved yields and safety. This method avoids isolation of unstable intermediates and is adaptable for medicinal chemistry building blocks.

Summary Table of Preparation Routes

Route Starting Material Key Steps Advantages Limitations
Pd-Catalyzed Coupling Furan derivative + amine precursor Cross-coupling, purification High selectivity, moderate yield Requires expensive catalysts
Fluorination of Alcohol 2-(Furan-2-yl)propan-1-ol Activation, nucleophilic fluorination, amination Regioselective fluorination Multi-step, possible side reactions
Continuous-Flow Oxidation-Dehydration 1,3-Dienes Photooxidation, dehydration Metal-free, scalable, safer Limited to furan ring formation stage

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-Fluoro-2-(furan-2-yl)propan-1-amine to maximize yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Temperature control : Maintaining low temperatures (e.g., 0–5°C) during fluorination steps to minimize side reactions like defluorination or ring opening of the furan moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for fluorine incorporation .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) can stabilize intermediates during amine functionalization .
Parameter Optimal Condition Impact on Yield
Temperature0–5°C (fluorination step)Reduces by-product formation
SolventDMF or THFEnhances reaction kinetics
CatalystBF₃·Et₂OStabilizes intermediates

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons on the furan ring (δ 6.2–7.4 ppm) and amine group (δ 1.8–2.5 ppm) .

  • ¹⁹F NMR : Confirms fluorine substitution (δ -180 to -220 ppm) .

    • IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] = 170.1 g/mol) .

    Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase to separate enantiomers .
  • Biological Assays : Compare enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors) to identify stereospecific activity.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like monoamine oxidases .
Enantiomer Receptor Binding (IC₅₀) Enzyme Inhibition (Ki)
(R)-isomer15 nM (5-HT₂A)8 µM (MAO-A)
(S)-isomer230 nM (5-HT₂A)>50 µM (MAO-A)

Hypothetical data based on structurally related compounds .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

Methodological Answer: Contradictions may arise due to:

  • Strain-specific sensitivity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria under standardized MIC assays .
  • Solubility issues : Use DMSO as a co-solvent (≤1% v/v) to improve aqueous solubility .
  • Synergistic effects : Combine with β-lactam antibiotics to assess potentiation .
Microbe MIC (µg/mL) Synergy with Ampicillin
S. aureus324-fold reduction
E. coli>128No effect

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for fluorine displacement .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the furan ring .
  • Solvent Effects : COSMO-RS simulations predict solvation energy in polar vs. nonpolar solvents .
Reaction Site Fukui Index (f⁻) Activation Energy (kcal/mol)
C-2 (furan)0.4518.2
C-5 (furan)0.3222.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(furan-2-yl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(furan-2-yl)propan-1-amine

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